Methyl 3-(6-((3-(ethyl(phenyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-(6-((3-(ethyl(phenyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic organic compound featuring a tetrahydroquinazoline-dione core modified with a hexyl chain bearing an amide-linked ethyl(phenyl)amino propylamino group and a methyl ester at position 5. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring hydrogen bonding and hydrophobic interactions .
Properties
Molecular Formula |
C27H34N4O5 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
methyl 3-[6-[3-(N-ethylanilino)propylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C27H34N4O5/c1-3-30(21-11-6-4-7-12-21)17-10-16-28-24(32)13-8-5-9-18-31-25(33)22-15-14-20(26(34)36-2)19-23(22)29-27(31)35/h4,6-7,11-12,14-15,19H,3,5,8-10,13,16-18H2,1-2H3,(H,28,32)(H,29,35) |
InChI Key |
PTSDPFBJJVGTPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCNC(=O)CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-((3-(ethyl(phenyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hexyl Chain: The hexyl chain can be introduced via alkylation reactions using suitable alkyl halides.
Attachment of the Amino Groups: The amino groups can be introduced through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups or the quinazoline core.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino groups or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinazoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The quinazoline core is known for its biological activity, which could be harnessed for therapeutic purposes.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests possible applications in the treatment of diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(6-((3-(ethyl(phenyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The quinazoline core is known to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Molecular Formula : C₂₆H₂₆N₂O₆S (Mr = 494.55 g/mol) .
- Key Features : Thiazolo[3,2-a]pyrimidine core, trimethoxybenzylidene group, and ethyl ester.
- Comparison: The thiazolo-pyrimidine core shares a bicyclic heterocyclic system with the tetrahydroquinazoline-dione in the target compound but lacks the dione functionality, reducing polarity. Solubility: The thiazolo-pyrimidine derivative’s ester and ether groups may enhance solubility in moderately polar solvents compared to the target compound’s amide-rich structure .
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate Derivatives (e.g., 6g, 6h, 6i)
- Examples: 6g: Ethyl 7-methoxy-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (C₁₄H₁₅NO₄). 6h: Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (C₁₂H₉BrFNO₃).
- Key Features: Simpler quinoline cores with halogen or alkoxy substituents.
- Comparison: The quinoline derivatives lack the fused pyrimidine ring system of the target compound, reducing structural rigidity. Solubility: Methoxy groups (6g) improve water solubility relative to the target’s lipophilic ethyl(phenyl)amino group .
Functional Group Analogues
[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl] 6-aminohexanoate
- Molecular Formula : C₂₁H₂₄N₂O₄S (Mr = 400.5 g/mol) .
- Key Features: Chromen-4-one core, thiazole substituent, and 6-aminohexanoate ester.
- Comparison: The chromenone core is less nitrogen-rich than the tetrahydroquinazoline-dione, altering electron distribution. Solubility: The aminohexanoate ester may increase solubility in polar solvents due to its ionizable amine group, contrasting with the target’s mixed polar/lipophilic profile .
Comparative Data Table
| Compound | Molecular Weight (g/mol) | Core Structure | Key Functional Groups | Predicted Solubility |
|---|---|---|---|---|
| Target Compound | ~500–550 (estimated) | Tetrahydroquinazoline-dione | Amide, ester, ethyl(phenyl)amino | Moderate (polar aprotic solvents) |
| Ethyl 7-methyl-3-oxo-thiazolo-pyrimidine | 494.55 | Thiazolo[3,2-a]pyrimidine | Ester, trimethoxybenzylidene | High (alcohols, ethers) |
| Ethyl 6-bromo-8-fluoro-quinoline-3-carboxylate | ~300 (estimated) | Quinoline | Ester, bromo, fluoro | Low (non-polar solvents) |
| [6-ethyl-...] 6-aminohexanoate | 400.5 | Chromenone | Ester, thiazole, aminohexanoate | High (aqueous buffers) |
Research Findings and Implications
- Bioactivity: The ethyl(phenyl)amino side chain may improve blood-brain barrier penetration relative to simpler esters like 6g or 6h, which lack aromatic amines .
- Synthetic Challenges: The target’s multi-step synthesis (amide coupling, heterocycle formation) contrasts with the simpler esterification routes used for quinoline derivatives .
Biological Activity
Methyl 3-(6-((3-(ethyl(phenyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a tetrahydroquinazoline core, which is known for its diverse biological activities. The presence of multiple functional groups enhances its interaction with biological targets.
Research indicates that compounds with similar structures often exhibit their biological effects through the following mechanisms:
- Inhibition of Enzymatic Activity : Many tetrahydroquinazoline derivatives inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells by altering mitochondrial membrane potential and activating caspases.
- Antioxidant Activity : Some derivatives demonstrate the ability to scavenge free radicals, reducing oxidative stress in cells.
Anticancer Activity
Several studies have reported on the anticancer potential of similar compounds. For instance:
- Cell Line Studies : A study demonstrated that derivatives similar to the compound exhibited significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and MDA-MB-435 (breast cancer) with IC50 values ranging from 0.25 to 0.58 µM .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 0.47 |
| HCT116 | 0.36 |
| MDA-MB-435 | 0.29 |
Mechanistic Studies
Mechanistic investigations into the action of similar compounds revealed:
- Morphological Changes : Treatment with these compounds led to significant changes in cell morphology indicative of apoptosis, such as cell shrinkage and membrane blebbing.
- Caspase Activation : Increased levels of activated caspases were observed in treated cells, confirming apoptosis induction .
Study on Apoptosis Induction
A specific study involving a closely related compound showed that treatment resulted in a dose-dependent increase in apoptotic markers within A549 cells. The morphological changes were assessed via phase-contrast microscopy after 72 hours of treatment, revealing characteristic apoptotic features .
Antioxidant Effects
Another investigation highlighted the antioxidant properties of similar compounds. These compounds were shown to reduce reactive oxygen species (ROS) levels significantly, suggesting a protective effect against oxidative damage in cellular models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
